N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that belongs to the family of oxadiazole derivatives. It has gained attention in the scientific community due to its potential use in the field of medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-ylthioacetic acid. The final step involves the reaction of this intermediate with cyclohexylamine to form the desired product.
Starting Materials
2-fluorobenzoic acid, thionyl chloride, 5-amino-1,3,4-oxadiazole-2-thiol, cyclohexylamine
Reaction
Step 1: React 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride., Step 2: React 2-fluorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-thiol to form 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-ylthioacetic acid., Step 3: React 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-ylthioacetic acid with cyclohexylamine to form N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.
Mechanism Of Action
The mechanism of action of N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves the inhibition of specific enzymes and receptors in the body. This leads to the suppression of various biological pathways that are involved in the development and progression of diseases.
Biochemical And Physiological Effects
N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of amyloid plaques in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has certain limitations, such as its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for the research on N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of various diseases.
Scientific Research Applications
N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUCBNQTQRPVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide |
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